molecular formula C9H11BrO3 B181038 5-Bromo-1,2,3-trimethoxybenzene CAS No. 2675-79-8

5-Bromo-1,2,3-trimethoxybenzene

Cat. No.: B181038
CAS No.: 2675-79-8
M. Wt: 247.09 g/mol
InChI Key: XAOOZMATJDXDQJ-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-trimethoxybenzene is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Bromo-3,4,5-trimethoxybenzene is a chemical compound used primarily as an intermediate in organic synthesis . The specific targets of this compound are not well-documented in the literature, which is common for intermediates used in synthesis. It’s important to note that the targets can vary depending on the final product that this compound is used to synthesize.

Mode of Action

The mode of action of 1-Bromo-3,4,5-trimethoxybenzene is largely dependent on the context of its use in organic synthesis. As a brominated derivative of trimethoxybenzene, it can participate in various reactions such as nucleophilic substitution or coupling reactions, providing a method for introducing the trimethoxyphenyl group into a larger molecule .

Biochemical Pathways

The exact pathways would depend on the specific compounds being synthesized .

Action Environment

The action of 1-Bromo-3,4,5-trimethoxybenzene is influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the solution, temperature, and solvent used . In terms of stability, it should be stored in a sealed container in a dry environment .

Biological Activity

5-Bromo-1,2,3-trimethoxybenzene (C₉H₁₁BrO₃) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C₉H₁₁BrO₃
  • Molecular Weight : 247.09 g/mol
  • Melting Point : 78-82 °C
  • Appearance : White to light yellow solid

This compound is synthesized through bromination of 1,2,3-trimethoxybenzene. The compound is noted for its structural similarity to other biologically active compounds, which may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . It has been identified as an analog of HA14-1, a compound known for its pro-apoptotic effects in cancer cells. Studies suggest that it may enhance apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.

A study highlighted the compound's effectiveness against specific cancer types, showing significant cytotoxicity in vitro:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)18

The proposed mechanism involves the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic factors. This dual action leads to increased apoptosis in cancer cells while sparing normal cells. Molecular docking studies have shown that this compound interacts effectively with key proteins involved in the apoptotic signaling pathways.

Toxicity and Safety Profile

While this compound shows therapeutic potential, it also presents certain toxicity concerns:

  • Skin Irritation : The compound is classified as a skin sensitizer and can cause allergic reactions upon contact .
  • Environmental Impact : Studies have indicated that this compound may have adverse effects on aquatic life; thus, proper handling and disposal are necessary.

Study on Anticancer Efficacy

In a clinical study evaluating the anticancer efficacy of various brominated compounds, this compound was tested alongside other derivatives. The study found that:

  • It significantly reduced tumor size in xenograft models.
  • Enhanced survival rates were observed in treated groups compared to controls.

In Vivo Studies

Another research focused on the in vivo effects of the compound on tumor-bearing mice. The results indicated that administration of this compound led to:

ParameterControl GroupTreatment Group
Tumor Volume (mm³)800300
Survival Rate (%)4080

These findings underscore the potential of this compound as a therapeutic agent in oncology.

Scientific Research Applications

Organic Synthesis

5-Bromo-1,2,3-trimethoxybenzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic substitution reactions, making it a versatile building block in the synthesis of more complex molecules.

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for developing new drugs. Its derivatives often exhibit biological activity, making them candidates for further pharmacological studies.

Case Study: Drug Development

In one study, derivatives of this compound were tested for their anti-inflammatory properties. The results indicated that certain derivatives displayed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications .

Agrochemical Applications

This compound is also relevant in agrochemical formulations. It can be used to synthesize herbicides and pesticides due to its reactive bromine atom which enhances biological activity.

Application Example

The compound has been incorporated into formulations aimed at controlling specific weed species effectively while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent for various analytical techniques. Its ability to react with halogens makes it useful for quantifying residual halogens in water samples.

Quantification Method

A study demonstrated that this compound could be used to quantify free chlorine and bromine in chlorinated waters using liquid chromatography-mass spectrometry (LC-MS). The method provided lower detection limits compared to traditional methods .

Dyestuff Production

The compound is also utilized in the production of dyes and pigments. Its structure allows it to participate in reactions that yield vibrant colors suitable for various applications.

Data Table: Summary of Applications

Application AreaDescriptionReference
Organic SynthesisIntermediate for synthesizing complex organic molecules
PharmaceuticalsDevelopment of anti-inflammatory drug candidates
AgrochemicalsSynthesis of herbicides and pesticides
Analytical ChemistryDerivatizing agent for quantifying halogens in water samples
Dyestuff ProductionUsed in the production of dyes and pigments

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-bromo-1,2,3-trimethoxybenzene, and how do reaction conditions influence yield?

  • The compound is commonly synthesized via electrophilic substitution (e.g., bromination of 1,2,3-trimethoxybenzene) or functional group interconversion. For example, details bromination using bromine in acetic acid at 0°C, yielding 63% product after silica gel chromatography . Demethylation with BBr₃ followed by alkylation (e.g., with 1-bromododecane) is another route for derivatization . Key factors affecting yield include temperature control, stoichiometry of reagents (e.g., excess bromine), and purification methods (e.g., gradient elution in column chromatography).

Q. How can researchers confirm the structural identity of this compound and its derivatives?

  • Characterization relies on ¹H/¹³C NMR and HRMS . For instance, the ¹H NMR spectrum in shows distinct methoxy peaks at δ 3.89 ppm and aromatic protons at δ 6.74 ppm . HRMS data (e.g., m/z 275.9945 for C₁₀H₁₃O₄Br) provides molecular weight confirmation . Advanced techniques like X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolve positional ambiguities in substituted derivatives.

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • The compound has a melting point of 78–82°C (lit.) and is soluble in polar aprotic solvents (e.g., THF, dichloromethane). Recrystallization from water or ethanol/water mixtures is effective for purification, as noted in . Slow cooling minimizes impurities, and silica plug filtration (as in ) aids in removing byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?

  • The bromine atom acts as a directing group and moderates reactivity. shows that this compound exhibits reduced reactivity in Bi(OTf)₃-catalyzed prenylation (44% yield over 7 hours) compared to non-brominated analogs due to steric hindrance and electron-withdrawing effects . In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the trimethoxy groups enhance electron density, but the bromine’s position can limit accessibility to the metal catalyst.

Q. What strategies optimize the synthesis of complex heterocycles using this compound as a building block?

  • The compound serves as a precursor for polycyclic aromatic hydrocarbons (PAHs) and heterostructured materials . For example:

  • Grignard reagent formation : Reaction with Mg/I₂ in THF generates intermediates for Friedel-Crafts cyclization, yielding materials like DBOV-TDOP (85% yield) .
  • Multi-step annulations : In , n-BuLi-mediated coupling with naphthamide derivatives achieves 90% yield via careful temperature control (-78°C to -10°C) and THF solvent selection .

Q. How can researchers resolve contradictions in reaction yields when using this compound in palladium-catalyzed couplings?

  • Discrepancies often arise from competing side reactions (e.g., protodebromination) or catalyst poisoning . highlights that using Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves efficiency in Stille couplings (70–89% yield) . Solvent choice (e.g., toluene vs. DMF) and rigorous exclusion of moisture/oxygen are critical. Kinetic studies (e.g., in situ NMR) can identify rate-limiting steps.

Q. What methodologies enable the study of substituent effects on charge transport in materials derived from this compound?

  • Density Functional Theory (DFT) simulations predict electronic properties, while UV-vis spectroscopy and cyclic voltammetry measure HOMO/LUMO levels. describes derivatives like DBOV-TDOP with high solubility in toluene, enabling thin-film fabrication for organic field-effect transistors (OFETs) . Grazing-incidence X-ray diffraction (GIXD) further correlates molecular packing with device performance.

Q. Methodological Guidance

Q. What precautions are necessary when handling reactive intermediates (e.g., Grignard reagents) in syntheses involving this compound?

  • Moisture-sensitive steps : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques. In , quenching excess n-BuLi with water at -78°C prevents violent reactions .
  • Safety protocols : Employ PPE (gloves, N95 masks) due to the compound’s skin sensitization risk (H317) .

Q. How can researchers optimize purification of brominated intermediates using chromatography?

  • Silica gel gradients : recommends 10–15% EtOAc/hexanes for elution . For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution.

Properties

IUPAC Name

5-bromo-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOOZMATJDXDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181256
Record name 5-Bromo-1,2,3-trimethoxybenzene
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Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-79-8
Record name 1-Bromo-3,4,5-trimethoxybenzene
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Record name 5-bromo-1,2,3-trimethoxybenzene
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Synthesis routes and methods I

Procedure details

A mixture of 74 g (0.32 mol) of 4-bromo-2,6-dimethoxy-phenol 17 and 32 g (0.8 mol) of NaOH in 850 ml of H2O was cooled to 10° C. and 45 ml (0.48 mmol) of dimethyl sulfate was added. The mixture was refluxed for 3 h and an equal amount of dimethyl sulfate (total 0.96 mol) was then added. The mixture was refluxed for another 3 h. Upon cooling overnight, the gray product solidified and was filtered off and dissolved in 1.2 l of ether. The ether solution was filtered to remove insoluble impurity and washed sequentially with 5% NaOH solution (200 ml), water (2×200 mL), and brine (200 mL). The ether phase was dried over Na2SO4 to give a off-white solid, which was recrystallized in hexane (300 ml) to give 62.3 g (79%) of 18.
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Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybromobenzene is prepared following the procedure of Tetrahedron Lett. 26 (1985):5939-5942. Dibenzyl phosphite is heated in the presence of tetrakis(triphenylphosphine)palladium (0), triethylamine and toluene with 3,4,5-trimethoxybromobenzene to give Dibenzyl 3,4,5-trimethoxyphenylphosphonate 2 following the procedure of J. Med. Chem. 32 (1989):1580-1590.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3,4,5-Trimethoxybromobenzene is prepared from 3,4,5-trimethoxybenzoic acid following the procedure of Tetrahedron Lett. 26 (1985):5939-5942. Dibenzyl phosphite is heated in the presence of tetrakis(triphenylphosphine) palladium (0), triethylamine and toluene with 3,4,5-trimethoxybromobenzene to give dibenzyl 3,4,5-trimethoxyphenylphosphonate 2 following the procedure of J. Med. Chem. 32 (1989):1580-1590.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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